4-bromo-3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole
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Overview
Description
4-bromo-3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at position 4, a sec-butoxymethyl group at position 3, and a cyclopentyl group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the bromine atom: Bromination of the pyrazole ring is carried out using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the sec-butoxymethyl group: This step involves the reaction of the brominated pyrazole with sec-butyl alcohol in the presence of a base.
Cyclopentyl group introduction: The final step is the alkylation of the pyrazole with cyclopentyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.
Addition reactions: The double bonds in the pyrazole ring can participate in addition reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, such as 4-alkyl or 4-aryl derivatives.
Oxidation: Oxidized products may include pyrazole N-oxides.
Reduction: Reduced products may include hydrogenated pyrazole derivatives.
Scientific Research Applications
4-bromo-3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the sec-butoxymethyl group can participate in binding interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopentyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-(sec-butoxymethyl)-1-methyl-1H-pyrazole
- 4-bromo-3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole
- 4-bromo-3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
Uniqueness
4-bromo-3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-3-(butan-2-yloxymethyl)-1-cyclopentylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O/c1-3-10(2)17-9-13-12(14)8-16(15-13)11-6-4-5-7-11/h8,10-11H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKPJRXVCRIVMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1Br)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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